Cyanomethyl p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of Cyanomethyl p-toluenesulfonate and related compounds involves multiple steps, including condensation, cyclization, oxidative coupling, hydrolysis, and sulfonation. A notable synthesis pathway involves the use of nitromethane as a precursor. The overall yield from such processes has been reported to be around 46.5%. These methods demonstrate the complexity and efficiency of synthesizing this compound derivatives (Juan, Wang, & Liu, 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using techniques such as 1H NMR, IR, MS, and X-ray single-crystal diffraction analysis. These compounds have been found to belong to the triclinic system with a P-1 space group. Detailed crystallographic data provide insight into the geometric configuration and stability of these compounds (Juan, Wang, & Liu, 2013).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, demonstrating their versatility as reagents. For example, they have been used in the cyanation of indoles and pyrroles, affording products with excellent regioselectivity and good yields. These reactions highlight the compound's potential in synthesizing valuable organic molecules with cyanide functionalities (Yang, Zhang, & Wang, 2011).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting point and decomposition temperature, have been studied using techniques like DSC. The melting point and decomposition temperatures for certain derivatives have been recorded at 400.25 K and 510.70 K, respectively. These properties are crucial for understanding the stability and handling of these compounds (Juan, Wang, & Liu, 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity and stability under various conditions, have been extensively studied. Their ability to undergo reactions like cycloketonization and cyanation with high regio- and chemoselectivity underscores their significance in organic synthesis. The development of methodologies utilizing these compounds in the synthesis of polysubstituted derivatives further showcases their chemical versatility (Qiu et al., 2023; Gong et al., 2013).
Scientific Research Applications
Industrial Pollutant Abatement
Cyanomethyl p-toluenesulfonate, as a derivative of p-toluenesulfonic acid, has been studied for its potential in degrading sulfonic compounds found in industrial wastewaters. The research highlights its role in the oxidative degradation process, particularly when combined with ozone and UV radiation, showcasing its applicability in environmental engineering and pollution control (Amat et al., 2004).
Enhancing Biofuel Cell Performance
The compound has been utilized in synthesizing ternary graphene@polyaniline-TiO2 composites, which are then doped with p-toluenesulfonic acid. This enhances the electrical conductivity and pseudo capacitance of the materials, significantly improving the performance of biofuel cell electrodes (Inamuddin & Kashmery, 2019).
Material Science and Catalysis
The compound plays a dual role as a catalyst and morphology-directing agent in the formation of ZnO particles. This application is crucial in material science, where controlling the size and shape of particles can lead to advancements in nanotechnology and the development of new materials with unique properties (Ambrožić et al., 2010).
Organic Synthesis
In organic chemistry, this compound derivatives are utilized for catalyzing various reactions. For instance, it is used in the trimethylsilylation of hydroxyl groups, proving its efficacy and versatility in the synthesis of complex organic compounds (Khazaei et al., 2009).
Biodiesel Production
Its application extends to the field of renewable energy, where p-toluenesulfonic acid-doped polyaniline, a derivative, is developed as a catalyst for biodiesel production from waste cooking oil. This highlights its potential role in promoting sustainable energy solutions (Niu & Kong, 2015).
Safety and Hazards
Cyanomethyl p-toluenesulfonate is considered hazardous . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may cause respiratory irritation, and it is suspected of causing genetic defects and cancer . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyanomethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOLUYGXYEFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065785 | |
Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14562-04-0 | |
Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14562-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, 2-(((4-methylphenyl)sulfonyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014562040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tosyloxy)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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